

IUPAC name for 4,4'-Dibromo-2,2'-bipyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Dibromo-2,2'-bipyridine**

Cat. No.: **B104092**

[Get Quote](#)

An In-Depth Technical Guide to **4,4'-Dibromo-2,2'-bipyridine**

Introduction

4,4'-Dibromo-2,2'-bipyridine is a halogenated heterocyclic organic compound that serves as a crucial building block in coordination chemistry and materials science.^[1] Its bipyridine core acts as an efficient chelating ligand for a vast array of transition metal ions, while the bromine substituents provide reactive sites for further functionalization, primarily through cross-coupling reactions.^[2] This combination of properties makes it an important precursor in the synthesis of functional materials for applications in catalysis, organic electronics, and photovoltaics.^{[2][3]} This guide provides an overview of its chemical properties, synthesis, and key applications relevant to researchers in chemistry and drug development.

Chemical and Physical Properties

The fundamental properties of **4,4'-Dibromo-2,2'-bipyridine** are summarized in the table below. These data are essential for its handling, characterization, and application in experimental settings.

Property	Value	References
IUPAC Name	4-bromo-2-(4-bromopyridin-2-yl)pyridine	[4]
Synonyms	4,4'-Dibromo-2,2'-bipyridyl, DBrBPy	[3]
CAS Number	18511-71-2	[4]
Molecular Formula	C ₁₀ H ₆ Br ₂ N ₂	[4]
Molecular Weight	313.98 g/mol	[3][4]
Appearance	White to light yellow powder or crystals	[3][5][6]
Melting Point	138-145 °C	[3][5][6]
Boiling Point	362.9 ± 37.0 °C (Predicted)	[5]
Solubility	Soluble in Toluene	[5]

Synthesis and Experimental Protocols

Several synthetic routes to **4,4'-Dibromo-2,2'-bipyridine** have been established. One common and efficient method involves the deoxygenation and bromination of a dinitro bipyridine N,N'-dioxide precursor. Another key strategy is the palladium-catalyzed homocoupling (e.g., Stille reaction) of brominated pyridine precursors.[1]

Protocol 1: Synthesis from a Bipyridine-N-oxide Precursor

This protocol describes a general procedure for the synthesis of **4,4'-Dibromo-2,2'-bipyridine** from a suitable N-oxide starting material.[5][7][8]

Materials:

- 4,4'-Bipyridine-N,N'-dioxide derivative (starting material)
- Chloroform (CHCl₃)

- Phosphorus tribromide (PBr_3)
- Sodium hydroxide (NaOH) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol (EtOH)

Procedure:

- Under a nitrogen atmosphere, dissolve the starting N-oxide (1 equivalent) in chloroform in a round-bottom flask.[7][8]
- Cool the reaction mixture to approximately -3°C using an appropriate cooling bath.[7][8]
- Slowly add phosphorus tribromide (PBr_3) (approx. 11 equivalents) dropwise to the cooled solution.[7][8]
- After the addition is complete, heat the reaction mixture to 60°C and stir for 2 hours.[7][8]
- Cool the mixture to room temperature and carefully pour it into 1 L of water.[5][7]
- Adjust the pH of the aqueous solution to 11 using a sodium hydroxide solution.[5][7]
- Extract the aqueous layer with dichloromethane.[5][7]
- Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator.[5][7]
- Wash the resulting solid with ethanol and filter to obtain the final product, **4,4'-Dibromo-2,2'-bipyridine**.[7]

Protocol 2: Synthesis via Stille Coupling

This method provides a direct route to **4,4'-dibromo-2,2'-bipyridine** from 2,4-dibromopyridine and a stannylated pyridine derivative.[1]

Materials:

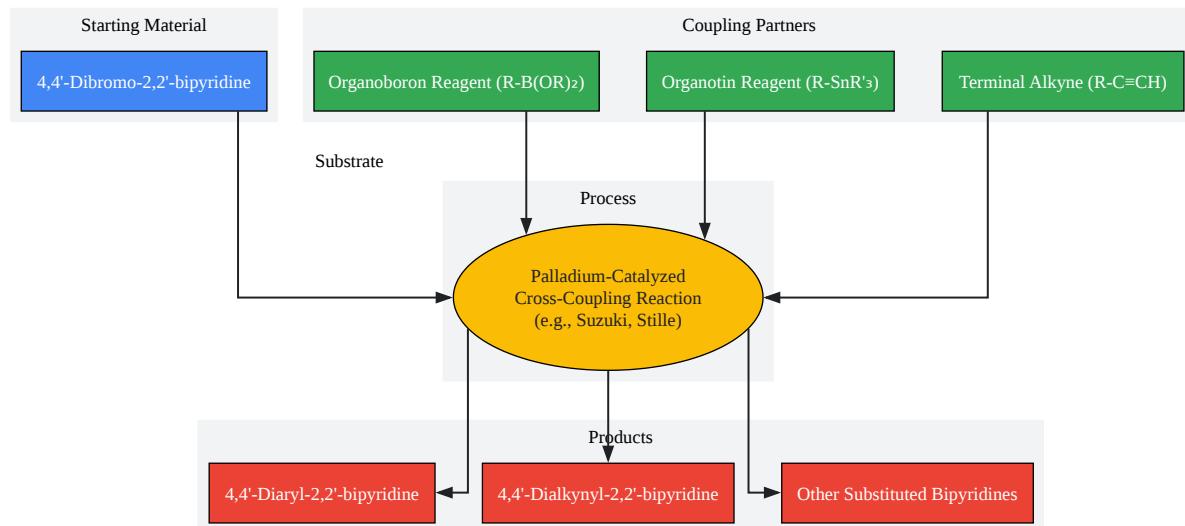
- 2,4-dibromopyridine
- 4-bromo-2-trimethylstannylpyridine
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Copper(I) iodide (CuI)
- Dioxane

Procedure:

- In a dry Schlenk flask under an argon atmosphere, combine 4-bromo-2-trimethylstannylpyridine (1 equivalent) and 2,4-dibromopyridine (1 equivalent).[\[1\]](#)
- Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (10 mol%), and CuI to the flask.[\[1\]](#)
- Add dioxane as the solvent.[\[1\]](#)
- Heat the reaction mixture at 100°C for 90 hours.[\[1\]](#)
- After cooling, the reaction mixture is worked up using standard procedures, including washing with aqueous saturated KF and extraction with an organic solvent.[\[1\]](#)
- The crude product is purified by silica gel column chromatography to yield **4,4'-Dibromo-2,2'-bipyridine**.[\[1\]](#)

Core Applications in Research and Development

4,4'-Dibromo-2,2'-bipyridine is a versatile building block with significant applications in several areas of chemical science.


- Ligand for Coordination Chemistry: The 2,2'-bipyridine scaffold is a classic chelating ligand. The dibromo derivative is used to synthesize complexes with transition metals like ruthenium, iridium, and palladium.[\[3\]](#)[\[9\]](#) These complexes are investigated for their

photophysical properties and are instrumental in the development of photosensitizers and luminescent materials.^[3]

- Materials for Organic Electronics: As an electron-deficient molecule, it serves as a core for constructing materials for organic light-emitting diodes (OLEDs) and perovskite solar cells.^[3] For instance, it has been incorporated into hole-transporting layers in perovskite solar cells, where the bipyridine unit can passivate defects and improve device efficiency and stability.^[3]
- Precursor in Cross-Coupling Reactions: The bromine atoms at the 4 and 4' positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).^{[2][10]} This allows for the straightforward synthesis of symmetrically and asymmetrically substituted bipyridines, which are precursors to conjugated polymers and complex molecular architectures for materials science.^{[10][11]}
- Catalysis: Metal complexes derived from bipyridine ligands are widely used as catalysts in organic synthesis.^[2] Functionalized bipyridines derived from the 4,4'-dibromo precursor can be tailored to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.^[9]

Logical Workflow: Application in Synthesis

The primary utility of **4,4'-Dibromo-2,2'-bipyridine** in synthetic chemistry is its role as a scaffold for building more complex molecules via cross-coupling reactions. The diagram below illustrates this general workflow.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4,4'-Dibromo-2,2'-bipyridine** in cross-coupling reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 4,4'-Dibromo-2,2'-bipyridine | 18511-71-2 | Benchchem [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. 4,4'-Dibromo-2,2'-bipyridine | C10H6Br2N2 | CID 15569987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4'-DIBROMO-2,2'-BIPYRIDINE CAS#: 18511-71-2 [m.chemicalbook.com]
- 6. 4,4'-Dibromo-2,2'-bipyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 4,4'-DIBROMO-2,2'-BIPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. 4,4'-DIBROMO-2,2'-BIPYRIDINE | 18511-71-2 [chemicalbook.com]
- 9. 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules [infoscience.epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name for 4,4'-Dibromo-2,2'-bipyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104092#iupac-name-for-4-4-dibromo-2-2-bipyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com